molecular formula C14H18ClN3O3 B1383809 2-Chloro-N-{3-[(morpholin-4-ylacetyl)amino]phenyl}acetamide CAS No. 2173136-62-2

2-Chloro-N-{3-[(morpholin-4-ylacetyl)amino]phenyl}acetamide

Cat. No.: B1383809
CAS No.: 2173136-62-2
M. Wt: 311.76 g/mol
InChI Key: WMVJJUHPGSTVHF-UHFFFAOYSA-N
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Description

2-Chloro-N-{3-[(morpholin-4-ylacetyl)amino]phenyl}acetamide is a chemical compound that has garnered significant interest in scientific research due to its versatile features. This compound is known for its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-{3-[(morpholin-4-ylacetyl)amino]phenyl}acetamide typically involves the reaction of 2-chloroacetamide with 3-[(morpholin-4-ylacetyl)amino]phenylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Specific details on the reaction conditions and catalysts used are often proprietary and may vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and efficiency while minimizing costs and environmental impact. These methods often involve large-scale synthesis using optimized reaction conditions and advanced purification techniques to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-{3-[(morpholin-4-ylacetyl)amino]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

2-Chloro-N-{3-[(morpholin-4-ylacetyl)amino]phenyl}acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on biological systems and its use in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Chloro-N-{3-[(morpholin-4-ylacetyl)amino]phenyl}acetamide include other chloroacetamide derivatives and morpholine-containing compounds. These compounds share structural similarities and may exhibit comparable chemical and biological properties.

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-[3-[(2-chloroacetyl)amino]phenyl]-2-morpholin-4-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O3/c15-9-13(19)16-11-2-1-3-12(8-11)17-14(20)10-18-4-6-21-7-5-18/h1-3,8H,4-7,9-10H2,(H,16,19)(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVJJUHPGSTVHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=CC(=CC=C2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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